(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features both fluorine and nitro functional groups attached to a phenyl ring, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through a multi-step process involving the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.
Final Coupling: The nitrated intermediate is coupled with another aromatic compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or amides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: (2Z)-3-(4-fluorophenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or amides.
Scientific Research Applications
(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of fluorine.
(2Z)-3-(4-bromophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of fluorine.
(2Z)-3-(4-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can influence its reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C15H9FN2O2 |
---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9FN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-9H/b13-9+ |
InChI Key |
OKLONZWBFHWGCB-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.